3-(1H-Benzimidazol-2-yl)propane-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
29982-03-4 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
InChI Key |
SNNLTRLHBHHUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCS |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 1h Benzimidazol 2 Yl Propane 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete map of the proton and carbon skeletons can be assembled.
The ¹H NMR spectrum of 3-(1H-Benzimidazol-2-yl)propane-1-thiol is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the aliphatic protons of the propane (B168953) chain, the thiol proton, and the N-H proton of the imidazole (B134444) ring.
The aromatic region will typically display complex multiplets for the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic environment and their position relative to the imidazole fusion. Protons H-4/H-7 are generally shifted further downfield compared to H-5/H-6 due to the deshielding effect of the adjacent nitrogen atom.
The propyl chain will exhibit three distinct signals. The methylene (B1212753) group adjacent to the benzimidazole ring (C-α) and the methylene group adjacent to the sulfur atom (C-γ) will appear as triplets, assuming coupling to the central methylene group (C-β). The C-β protons will likely present as a multiplet, specifically a quintet or sextet, due to coupling with the two adjacent methylene groups. The thiol proton (-SH) typically appears as a broad singlet or a triplet if coupled to the adjacent methylene group, with its chemical shift being highly dependent on concentration and solvent. The N-H proton of the benzimidazole ring also gives a characteristic broad singlet at a downfield chemical shift.
Based on data from structurally related compounds, the following table summarizes the expected ¹H NMR chemical shifts.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (Benzimidazole) | ~12.5 | Broad Singlet |
| Ar-H (H-4/H-7) | 7.50 - 7.70 | Multiplet |
| Ar-H (H-5/H-6) | 7.10 - 7.30 | Multiplet |
| CH₂ (α to Benzimidazole) | ~3.0 - 3.2 | Triplet |
| CH₂ (β) | ~2.0 - 2.2 | Multiplet |
| CH₂ (γ to Thiol) | ~2.6 - 2.8 | Triplet |
| SH (Thiol) | ~1.3 - 1.6 | Triplet / Broad Singlet |
This table presents expected values based on analogous structures; actual experimental values may vary.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, this includes the carbons of the benzimidazole ring system and the propyl-thiol side chain.
The C-2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, is significantly deshielded and appears at a characteristic downfield chemical shift. The quaternary carbons of the benzene ring (C-3a and C-7a) also have distinct chemical shifts. The aromatic CH carbons (C-4 to C-7) will appear in the typical aromatic region. The three aliphatic carbons of the propane chain will be found in the upfield region of the spectrum.
The following table outlines the anticipated chemical shifts for the carbon atoms in the structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Benzimidazole) | ~151 |
| C-3a/C-7a (Benzimidazole) | ~135 - 143 |
| C-4/C-7 (Benzimidazole) | ~122 |
| C-5/C-6 (Benzimidazole) | ~115 |
| C-α (to Benzimidazole) | ~28 |
| C-β | ~30 |
| C-γ (to Thiol) | ~25 |
This table presents expected values based on analogous structures; actual experimental values may vary.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent.
Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern counterpart the Heteronuclear Single Quantum Coherence (HSQC) experiment, is used to establish one-bond correlations between protons and their directly attached carbon atoms. This allows for the unambiguous pairing of the ¹H and ¹³C NMR signals, confirming the assignments made from the one-dimensional spectra. For example, the triplet at ~3.0-3.2 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~28 ppm in the ¹³C NMR spectrum, confirming the identity of the C-α methylene group.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3100-2800 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, often overlapping with the C-H stretching vibrations. The S-H stretching vibration of the thiol group is expected to appear as a weak band around 2550-2600 cm⁻¹.
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propane chain appears just below 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring gives a strong absorption band in the 1620-1580 cm⁻¹ region. Aromatic C=C stretching vibrations are also found in the 1600-1450 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the benzene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 2800 (Broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| S-H Stretch | 2600 - 2550 (Weak) |
| C=N Stretch | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
This table presents expected values based on analogous structures; actual experimental values may vary.
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and N-H tend to give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the S-H stretch, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.
The symmetric breathing vibrations of the benzimidazole ring system are typically strong and characteristic in the Raman spectrum, appearing in the fingerprint region. Aromatic C-H stretching vibrations are also prominent. The C-S stretching vibration, expected in the 700-600 cm⁻¹ region, can also be identified. A study on a related compound, 1,3-bis(benzimidazol-2-yl)-2-thiapropane, provides insight into the expected vibrational modes for the benzimidazole moiety in a sulfur-containing environment. epa.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 |
| Aliphatic C-H Stretch | ~2930 |
| S-H Stretch | 2600 - 2550 |
| Ring Breathing (Benzimidazole) | ~1415 |
| C-S Stretch | 700 - 600 |
This table presents expected values based on analogous structures; actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of a compound's elemental composition with high confidence. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂N₂S. The exact mass calculated for the protonated molecule [M+H]⁺ is a critical piece of data for unambiguous identification. acs.orgnih.gov
The technique is particularly valuable for distinguishing between isomeric compounds, which have the same nominal mass but different exact masses due to their distinct atomic compositions. nih.gov In the context of benzimidazole derivatives, HRMS is routinely used to confirm the successful synthesis of target structures. acs.org
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like many benzimidazole derivatives. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.
When coupled with tandem mass spectrometry (MS/MS or MSⁿ), ESI-MS becomes a powerful tool for structural elucidation. researchgate.net In these experiments, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. For this compound, the fragmentation would likely involve several key pathways:
Cleavage of the Propyl-Thiol Side Chain: Fission at various points along the C-C and C-S bonds of the side chain is expected.
Fragmentation of the Benzimidazole Core: A characteristic fragmentation pattern for the benzimidazole ring involves the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.net
The analysis of these fragmentation patterns allows for the precise mapping of the compound's structure. nih.govresearchgate.net
| m/z of Fragment Ion | Proposed Fragment Structure/Loss | Technique |
|---|---|---|
| 193.0748 | [M+H]⁺ (Protonated Parent Molecule) | ESI-HRMS |
| 159.0718 | Loss of H₂S | ESI-MS/MS |
| 145.0558 | Loss of C₂H₅S (Ethylthiol radical) | ESI-MS/MS |
| 133.0558 | Loss of C₃H₆S (Propanethiol) | ESI-MS/MS |
| 119.0612 | Benzimidazolium ion | ESI-MS/MS |
| 92.0429 | Loss of HCN from Benzimidazolium ion researchgate.net | ESI-MS/MS |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzimidazole ring system is the primary chromophore in this compound. The UV-Vis spectrum of benzimidazole derivatives typically displays strong absorption bands in the range of 200-400 nm. lew.roresearchgate.net
These absorptions are primarily attributed to π → π* transitions within the conjugated aromatic system of the fused benzene and imidazole rings. The introduction of substituents onto the benzimidazole core can cause a shift in the wavelength of maximum absorption (λₘₐₓ). An electron-donating group can lead to a bathochromic shift (to longer wavelengths), while an electron-withdrawing group may cause a hypsochromic shift (to shorter wavelengths). nih.govmdpi.com For instance, some benzimidazole derivatives designed as UV filters show absorption maxima that are intentionally shifted toward longer wavelengths to provide better protection against UV radiation. mdpi.com The solvent environment can also influence the position and intensity of these absorption bands. researchgate.net
| Compound | λₘₐₓ (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| 2-Aminobenzimidazole | 280, 244, 204 | Water | researchgate.net |
| 2-Aminobenzimidazole | 283, 243, 212 | Ethanol (B145695) | researchgate.net |
| ESIPT-based Benzimidazole Probe | 325 | PBS buffer (pH 8.2) | nih.gov |
| 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde | 327 | DMF:water (1:1) | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this technique would reveal the planarity of the benzimidazole ring system and the conformation of the flexible propanethiol side chain.
Crucially, it also elucidates the supramolecular architecture, showing how molecules are packed in the crystal lattice. This packing is dictated by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. In benzimidazole derivatives, the N-H group of the imidazole ring is a strong hydrogen bond donor, while the imine nitrogen (-N=) is a strong acceptor. nih.gov This leads to the formation of robust hydrogen-bonded networks, often resulting in chains, dimers, or more complex assemblies. nih.govresearchgate.net For the title compound, N-H···N and potentially N-H···S hydrogen bonds would be expected to play a significant role in the crystal packing.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-(3-Hydroxypropyl)benzimidazole | Orthorhombic | P2₁2₁2₁ | Molecules linked by O—H⋯N and N—H⋯O hydrogen bonds forming zigzag chains. nih.gov | nih.gov |
| 1H-Benzimidazole-2-carboxamide | Monoclinic | P2₁/c | Centrosymmetric dimers formed by N—H···O hydrogen bonds; π–π stacking observed. researchgate.net | researchgate.net |
| 1,3-Bis(1H-benzimidazol-2-yl)propane (in a co-crystal) | Triclinic | P-1 | Arrangement driven by O—H⋯O, N—H⋯O, and O—H⋯N hydrogen bonds. nih.gov | nih.gov |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary analytical technique for identifying and characterizing these different polymorphic forms. nih.gov
A PXRD experiment generates a diffraction pattern that is unique to a specific crystalline phase, acting as a "fingerprint" for that polymorph. The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov While single-crystal XRD provides the structure of one perfect crystal, PXRD analyzes a bulk sample, confirming its phase purity or identifying the presence of multiple polymorphs. For pharmaceutical compounds, where polymorphism can impact bioavailability, PXRD is a critical tool for quality control. Although specific polymorphism studies on this compound are not widely reported, this technique would be essential for characterizing its solid-state forms and ensuring consistency between batches. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-(1H-Benzimidazol-2-yl)propane-1-thiol, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are used to find the minimum energy conformation. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, including the distribution of electron density and electrostatic potential, can then be analyzed. The molecular electrostatic potential (MEP) map is particularly insightful, as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For benzimidazole (B57391) derivatives, the nitrogen atoms of the imidazole (B134444) ring typically exhibit negative potential, while the N-H proton shows a positive potential, suggesting their roles in hydrogen bonding.
Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (imidazole) | ~1.38 | |
| C=N (imidazole) | ~1.32 | |
| N-C-N | ~108 | |
| C-S | ~1.85 | |
| S-H | ~1.34 | |
| C-C-S | ~110 |
Note: The values presented are typical for benzimidazole and thiol moieties and would be specifically calculated for this compound in a dedicated DFT study.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. The HOMO-LUMO gap for many benzimidazole derivatives falls within a range that indicates good kinetic stability.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.7 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These are representative values. The exact energies for this compound would require specific DFT calculations.
Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental spectra, researchers can confirm the molecular structure and the accuracy of the computational model. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, characteristic vibrational frequencies for the N-H, C=N, C-S, and S-H bonds would be of particular interest for spectroscopic identification.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking simulations are instrumental in identifying potential biological targets for a compound and elucidating its binding mode at the active site of a protein. For benzimidazole derivatives, a wide range of molecular targets have been explored, including enzymes like cyclooxygenase (COX) and various kinases, as well as proteins involved in microbial and viral replication.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Table 3: Common Molecular Targets for Benzimidazole Derivatives in Docking Studies
| Target Protein | PDB ID Example | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 4COX | Anti-inflammatory |
| DNA Gyrase | 1KZN | Antibacterial |
| Epidermal Growth Factor Receptor (EGFR) | 3VJO | Anticancer |
| Topoisomerase II | 1JIJ | Anticancer, Antibacterial |
Flexible alignment studies are used to compare the 3D shapes and conformational flexibility of different molecules. This is particularly useful in drug design for understanding how a novel compound like this compound might mimic the binding of a known active ligand. The process involves superimposing the molecules and optimizing their conformations to maximize their structural overlap. This can provide insights into the shared pharmacophoric features that are essential for biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides a detailed view of the conformational dynamics and intermolecular interactions of a compound, which are critical for its biological function. mdpi.com For this compound, MD simulations can be employed to understand its structural flexibility and its interaction with potential biological targets.
MD simulations of benzimidazole derivatives have been utilized to investigate their binding stability within the active sites of various proteins. nih.govnih.gov These simulations can reveal key information such as:
Conformational Flexibility: The propyl-thiol chain of this compound provides significant conformational freedom. MD simulations can map the accessible conformations of this side chain, which is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.
Interaction Stability: By simulating the compound within a protein's active site, the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, can be assessed over time. For instance, the benzimidazole ring can form π-π stacking interactions, while the thiol group and the nitrogen atoms of the imidazole moiety can act as hydrogen bond donors or acceptors. nih.gov
Solvent Effects: The influence of the surrounding solvent (typically water in biological systems) on the compound's conformation and its interactions with a target protein can be explicitly modeled, providing a more realistic representation of the biological environment.
The general workflow for an MD simulation study of this compound complexed with a target protein would involve preparing the initial system, running the simulation for a sufficient time (e.g., nanoseconds to microseconds), and analyzing the resulting trajectory. nih.gov Key parameters analyzed from the trajectory include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the protein. nih.govresearchgate.net
In Silico ADMET Prediction (Theoretical Permeation and Distribution)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities early on. researchgate.netnih.gov In silico ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms to estimate these properties based on the molecule's structure. frontiersin.org
For this compound, a theoretical ADMET profile can be generated to guide further experimental studies. Key predicted properties include:
Absorption: This includes parameters like human intestinal absorption, Caco-2 cell permeability (an in vitro model for intestinal permeability), and skin permeability. frontiersin.org The physicochemical properties of the compound, such as its lipophilicity (logP) and polar surface area (PSA), are major determinants of its absorption characteristics. frontiersin.org
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are crucial. The ability to cross the BBB is essential for drugs targeting the central nervous system, while high plasma protein binding can affect the free concentration of the drug available to exert its pharmacological effect.
Metabolism: In silico models can predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. frontiersin.org
Excretion: Properties such as renal clearance can be estimated.
Toxicity: A range of potential toxicities can be predicted, including hepatotoxicity, cardiotoxicity, and mutagenicity (e.g., Ames test). nih.gov
A theoretical ADMET prediction for this compound is presented in the table below. It is important to note that these are predictive values and require experimental validation.
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |
| Plasma Protein Binding | High | The free fraction of the drug may be limited. |
| Metabolism | ||
| CYP2D6 Substrate | Likely | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Unlikely | Lower risk of inhibiting the metabolism of co-administered drugs. |
| Toxicity | ||
| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |
| Hepatotoxicity | Possible | Benzimidazole core can sometimes be associated with liver effects; requires experimental verification. |
Structure-Activity Relationship (SAR) Principles and Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. bohrium.comresearchgate.net For benzimidazole derivatives, extensive SAR studies have been conducted, revealing key structural features that can be modulated to enhance potency and selectivity for various biological targets. nih.govresearchgate.net
The general SAR principles for the benzimidazole scaffold can be applied to this compound:
The Benzimidazole Core: This fused heterocyclic system is considered a "privileged scaffold" as it can interact with a wide range of biological targets. nih.gov The aromatic nature of the benzimidazole ring allows for π-π stacking and hydrophobic interactions within protein binding sites. The two nitrogen atoms can participate in hydrogen bonding. researchgate.net
Substitution at the 2-position: The 2-position of the benzimidazole ring is a common site for substitution, and the nature of the substituent significantly impacts biological activity. In this compound, the 2-substituent is a propyl-thiol group.
The propane (B168953) linker provides flexibility, allowing the thiol group to orient itself optimally within a binding pocket. The length of this alkyl chain can be critical; modifying it could alter the activity.
The thiol group (-SH) is a key functional group that can act as a hydrogen bond donor and can also form strong interactions with metal ions in metalloenzymes or participate in covalent bonding under certain conditions.
Substitution on the Benzene (B151609) Ring: The 5- and 6-positions of the benzene part of the benzimidazole are frequently modified in SAR studies. Introducing electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the entire ring system, influencing its binding affinity and pharmacokinetic properties. nih.gov
Substitution at the N-1 Position: The N-1 position of the imidazole ring is another site for modification. Adding substituents here can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which can have a profound effect on its activity. nih.gov
SAR studies are typically carried out by synthesizing a series of analogues where specific parts of the lead molecule are systematically modified, and the biological activity of each analogue is then tested. nih.gov For this compound, an SAR campaign could involve synthesizing derivatives with different alkyl chain lengths, replacing the thiol with other functional groups (e.g., -OH, -NH2, -COOH), and adding various substituents to the benzene ring.
Coordination Chemistry of 3 1h Benzimidazol 2 Yl Propane 1 Thiol As a Ligand
Chelation Properties of Benzimidazole-Thiol Ligands
Bis-imidazole and bis-benzimidazole ligands are frequently employed in coordination chemistry due to their effective chelating capabilities. nih.gov The chelation ability of 3-(1H-Benzimidazol-2-yl)propane-1-thiol stems from the presence of two distinct donor sites: the imino-nitrogen atom of the benzimidazole (B57391) ring and the sulfur atom of the terminal thiol group. The three-carbon propane (B168953) linker provides conformational flexibility, allowing the ligand to wrap around a metal center and form a stable six-membered chelate ring.
This combination of a "borderline" nitrogen donor and a "soft" sulfur donor allows ligands of this class to coordinate with a wide range of metal ions. According to the Hard and Soft Acids and Bases (HSAB) principle, soft metal ions such as Ag(I) and Cd(II) exhibit a preference for coordination with soft donor atoms like sulfur. nih.gov Borderline transition metals, including Cu(II), Zn(II), Co(II), and Ni(II), can effectively coordinate with both the nitrogen and sulfur atoms, making these ligands highly versatile for creating diverse metal complexes. nih.govresearchgate.net The resulting metal-ligand complexes often exhibit enhanced stability compared to complexes with monodentate ligands, an effect known as the chelate effect.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). researchgate.netnih.gov The reaction often proceeds via the deprotonation of the thiol group, leading to the formation of a thiolate that coordinates to the metal center.
Benzimidazole-based ligands, including those with thiol functionalities, have been successfully used to synthesize complexes with a variety of late transition metals. Research on analogous ligands like 1,3-bis(benzimidazol-2-yl)propane and its derivatives has demonstrated the formation of stable complexes with Co(II), Ni(II), Cu(II), Zn(II), Ag(I), and Cd(II). nih.gov Similarly, ligands derived from 2-mercaptobenzimidazole (B194830) readily form complexes with Co(II), Ni(II), Cu(II), and Zn(II), typically with a 1:1 metal-to-ligand stoichiometry. researchgate.net The resulting products often present as colored, crystalline solids that are stable at room temperature. nih.gov
The ligand this compound acts as a bidentate chelating agent, coordinating to metal ions through the iminic nitrogen atom (N3) of the benzimidazole ring and the sulfur atom of the deprotonated thiol (thiolate) group. researchgate.netnih.gov This N,S-donor coordination mode is common for this class of ligands. nih.gov The coordination of the imine nitrogen is a well-established feature of benzimidazole-containing ligands in metal complexes. nih.govnih.gov The thiol group typically loses its proton upon coordination, forming a strong bond with the metal center. This is especially true for soft metals like Cd(II) and Pb(II), which have a high affinity for soft sulfur donors. nih.gov In complexes with borderline metals like Co(II), Ni(II), Cu(II), and Zn(II), the ligand can behave as a bidentate agent with an N,N or S,S donor sequence, or as a tetradentate ligand in dinuclear complexes with an S,S,N,N donor sequence. researchgate.net
The coordination of the N,S donor set from this compound to a transition metal ion creates a specific ligand field that influences the electronic structure and, consequently, the geometry of the resulting complex. The nature of the metal ion plays a crucial role in determining the final coordination geometry. For instance, studies on complexes with the related ligand 1,3-bis-(benzimidazole-2-thio) propane suggest that Co(II) and Zn(II) complexes tend to adopt a tetrahedral geometry. researchgate.net Ni(II) complexes with similar ligands have been found to exhibit a square planar geometry. researchgate.net Cu(II) complexes, with a d⁹ electronic configuration, are well-known for their tendency to form distorted geometries, often due to the Jahn-Teller effect. nih.gov Palladium(II) complexes with related benzimidazole-2-thiolato ligands have been shown to possess a distorted square-planar geometry. nih.gov
Spectroscopic Analysis of Coordination Compounds
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complex.
Infrared (IR) Spectroscopy: Coordination of this compound to a metal ion induces characteristic shifts in its IR spectrum. A key indicator of coordination is the change in the stretching frequencies of the bonds involving the donor atoms.
S-H Stretch: The sharp S-H stretching band, typically observed near 2550–2600 cm⁻¹ for the free thiol, disappears in the spectra of the metal complexes. vulcanchem.com This indicates the deprotonation of the thiol group and the formation of a metal-sulfur bond.
C=N Stretch: The C=N stretching vibration of the benzimidazole ring, which appears around 1630-1640 cm⁻¹ in the free ligand, shifts to a lower frequency (by 6-35 cm⁻¹) upon complexation. nih.govnih.gov This shift confirms the coordination of the iminic nitrogen atom to the metal center. nih.govnih.gov
Interactive Table: Characteristic IR Spectral Shifts Upon Coordination
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Implication |
|---|---|---|---|
| ν(S-H) | ~2550-2600 vulcanchem.com | Absent | Deprotonation and M-S bond formation |
| ν(C=N) | ~1630-1640 nih.govnih.gov | Shift to lower frequency nih.gov | Coordination of imine nitrogen (M-N bond) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides further evidence of complex formation through observable shifts in the resonances of the ligand's protons and carbons.
¹H NMR: Upon coordination, the chemical shifts of the protons in the vicinity of the donor atoms are affected. The signals for the protons on the propane chain, particularly those adjacent to the sulfur atom, would be expected to shift. Furthermore, the aromatic protons of the benzimidazole ring experience a change in their electronic environment, leading to shifts in their resonance signals. researchgate.netmdpi.com The broad singlet corresponding to the benzimidazole N-H proton, typically found at δ 12–13 ppm in the free ligand, may also shift or broaden upon complexation. vulcanchem.com
¹³C NMR: The formation of coordination bonds directly impacts the electron density around the carbon atoms adjacent to the donor sites. The ¹³C NMR spectrum of a complex would show a shift in the signals for the C2 carbon of the benzimidazole ring and the carbons of the propane linker, especially the carbon bonded to sulfur. mdpi.comclockss.org These shifts indicate that electron density has been transferred from the ligand's donor sites to the metal ion. researchgate.net
Interactive Table: Expected NMR Spectral Shifts Upon Coordination
| Nucleus | Group | Expected Shift upon Coordination | Rationale |
|---|---|---|---|
| ¹H | Propane chain (-CH₂-S) | Downfield or upfield shift | Altered electronic environment due to M-S bond |
| ¹H | Benzimidazole (aromatic) | Downfield or upfield shifts researchgate.net | Change in ring electronics upon M-N coordination |
| ¹H | Benzimidazole (N-H) | Broadening or downfield shift vulcanchem.com | Involvement in coordination or hydrogen bonding changes |
| ¹³C | Benzimidazole (C2) | Downfield or upfield shift mdpi.comclockss.org | Direct proximity to coordinating N atom |
| ¹³C | Propane chain (C-S) | Downfield or upfield shift | Direct proximity to coordinating S atom |
UV-Vis Spectroscopy for Electronic Transitions in Metal Complexes
The electronic absorption spectra of metal complexes containing the this compound ligand are instrumental in elucidating their electronic structure and geometry in solution. The spectra are typically characterized by several distinct types of electronic transitions occurring in the ultraviolet (UV) and visible regions.
Upon coordination to a metal center, the UV-Vis spectrum of the ligand undergoes significant changes. The high-energy absorption bands in the UV region, generally found below 350 nm, are assigned to intra-ligand π→π* and n→π* transitions originating within the benzimidazole ring. These transitions may experience a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity upon complexation, indicating the involvement of the benzimidazole nitrogen in bonding to the metal ion. nih.gov
More significantly, the formation of metal complexes often gives rise to new, lower-energy absorption bands. These bands are typically associated with two main types of transitions:
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Fe(II), Cu(II), Ni(II)), weak absorption bands may appear in the visible region. These correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and intensity of these bands are sensitive to the coordination geometry of the metal ion.
Charge-Transfer (CT) Transitions: These are often more intense than d-d bands and can occur in both the visible and UV regions. semanticscholar.org They involve the transfer of an electron between the metal and the ligand.
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital (e.g., from the sulfur thiol or the benzimidazole nitrogen) to a vacant or partially filled metal d-orbital. Given the presence of the electron-rich thiol and benzimidazole moieties, LMCT bands are expected in complexes with metals in higher oxidation states.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled metal d-orbital to a vacant π* anti-bonding orbital of the benzimidazole ligand. These are common for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals. The appearance of these bands is a strong confirmation of complex formation.
Table 1: Representative Electronic Absorption Data for Analogous Benzimidazole-Metal Complexes This table presents data for closely related benzimidazole complexes to illustrate the typical electronic transitions, as specific data for this compound complexes is not available in the cited literature.
| Complex/Ligand | Solvent | λmax [nm] (ε, M-1cm-1) | Assignment |
| 2-Pyridine-benzimidazole (Ligand) | Methanol | < 350 | Intra-ligand (π→π, n→π) |
| [Fe(2-Pyridine-benzimidazole)3]2+ | Methanol | > 350 | MLCT |
| [Ru(2-Pyridine-benzimidazole)3]2+ | Methanol | > 350 | MLCT |
Data sourced from a study on 2-pyridine-benzimidazole complexes, demonstrating the appearance of new charge-transfer bands upon coordination.
Interaction with Diiodine and Related Halogens
The thiol (-SH) group of this compound is susceptible to oxidation by halogens such as diiodine (I₂). This reaction is a characteristic chemical property of thiols. libretexts.org The interaction involves the oxidation of two thiol molecules to form a disulfide, which contains a sulfur-sulfur (S-S) bond.
The reaction with diiodine can be represented as follows:
2 R-SH + I₂ → R-S-S-R + 2 HI
Where R represents the 2-(1H-Benzimidazol-2-yl)propyl group. In this process, the thiol is oxidized, and the diiodine is reduced to hydroiodic acid. This thiol-disulfide interconversion is a fundamental reaction in chemistry and biology. libretexts.org The formation of the disulfide dimer results in a new, larger molecule with different physical and chemical properties compared to the parent thiol. This reaction can be readily monitored by observing the disappearance of the characteristic brown color of the iodine solution. Other halogens, such as dibromine (Br₂), can also effect the same type of oxidation. libretexts.org
Electrochemical Properties of Metal-Thiol Complexes
The electrochemical behavior of metal complexes derived from this compound provides insight into their redox activity and the stability of different oxidation states. Studies on analogous thiolate-bridged bimetallic complexes containing a benzimidazole moiety reveal that these systems can undergo multiple, well-defined redox processes. rsc.org
Cyclic voltammetry is the primary technique used to investigate these properties. For dinuclear metal complexes, it is common to observe two or more distinct redox couples. These events can be assigned to sequential one-electron transfer processes at each metal center. For instance, in a diiron(III) complex, two separate reduction waves might be observed, corresponding to the Fe(III)Fe(III)/Fe(II)Fe(III) and Fe(II)Fe(III)/Fe(II)Fe(II) couples. rsc.org
The potential at which these redox events occur is influenced by several factors:
The nature of the metal ion.
The coordination environment, including the geometry and the types of donor atoms (N from benzimidazole, S from the thiol).
The solvent used for the measurement.
The ability of these complexes to access and stabilize multiple oxidation states is a key feature, making them relevant to the study of bioinorganic enzyme models and catalysis. rsc.org The separation between the two redox potentials in a bimetallic complex can also provide information about the degree of electronic communication between the metal centers, mediated by the bridging thiolate ligands.
Table 2: Representative Electrochemical Data for an Analogous Thiolate-Bridged Diiron Complex This table presents data for a thiolate-bridged diiron complex featuring a benzimidazol-2-ylmethanethiol ligand, a close structural analog, to illustrate typical electrochemical properties.
| Complex | Redox Couple | E1/2 (V vs. Fc+/0) |
| [Fe₂(Cp)₂(μ-SCH₂-Bzim)₂] | FeIIIFeIII / FeIIFeIII | -1.16 |
| [Fe₂(Cp)₂(μ-SCH₂-Bzim)₂] | FeIIFeIII / FeIIFeII | -1.77 |
Data sourced from a study on a thiolate-bridged diiron complex. rsc.org Bzim = Benzimidazolyl, Cp = Pentamethylcyclopentadienyl.*
Catalytic Applications of 3 1h Benzimidazol 2 Yl Propane 1 Thiol and Its Metal Complexes
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, ligands are crucial for stabilizing and controlling the reactivity of a central metal atom. The 3-(1H-benzimidazol-2-yl)propane-1-thiol ligand can coordinate to metal centers through its sulfur and/or nitrogen atoms, creating stable complexes that can catalyze a variety of organic transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for carbon-carbon bond formation in modern organic synthesis. masterorganicchemistry.com The Suzuki-Miyaura reaction typically couples an organoboron compound with an aryl or vinyl halide, while the Heck reaction joins an alkene with an aryl or vinyl halide. masterorganicchemistry.com The efficiency and selectivity of these reactions are highly dependent on the ligand coordinated to the palladium catalyst.
Ligands containing both soft donor atoms like sulfur (from the thiol) and borderline donors like nitrogen (from the benzimidazole) are effective at stabilizing palladium catalysts. The thiol group can form a strong bond with the metal center, while the benzimidazole (B57391) unit can be modified to tune the steric and electronic properties of the catalyst. Research into thiolate-bridged bimetallic complexes featuring a benzimidazole moiety has highlighted that the nature of the linker between the thiol and benzimidazole groups is critical for reactivity. researchgate.net A flexible propane (B168953) linker, as found in this compound, allows for conformational adaptability, which can be advantageous for the catalytic cycle. vulcanchem.com
While specific studies detailing the use of this compound in these reactions are not prevalent, the principles of ligand design strongly support its potential. The table below illustrates typical conditions for these reactions, where a ligand of this type could be employed.
| Reaction Type | Catalyst System | Coupling Partners | Product | Key Features |
| Suzuki-Miyaura | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃) | Aryl Halide + Arylboronic Acid | Biaryl | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. masterorganicchemistry.comrsc.org |
| Heck | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Aryl Halide + Alkene | Substituted Alkene | Forms a new C-C bond at an sp²-hybridized carbon. masterorganicchemistry.com |
This table represents generalized conditions for cross-coupling reactions where a benzimidazole-thiol type ligand could be applied.
Asymmetric catalysis aims to produce chiral molecules with a high degree of enantioselectivity, a critical process in the pharmaceutical industry. The compound this compound is itself achiral. However, it can be employed in asymmetric catalysis through several strategies.
One approach involves using it as an ancillary ligand in a metal complex where chirality is introduced by other components, such as a chiral phosphine (B1218219) or a chiral diamine ligand. In such a system, the benzimidazole-thiol ligand would primarily serve to stabilize the complex and modulate its electronic properties.
A more direct strategy involves the modification of the ligand itself to make it chiral. Chiral centers could be introduced into the propane backbone or by substituting the benzimidazole ring with chiral groups. Such a chiral ligand could then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, in reactions involving rhodium-catalyzed transformations, chiral dirhodium catalysts are known to effectively induce enantioselectivity in the formation of cyclic products. nih.gov The development of a chiral version of this compound could provide access to novel catalysts for similar transformations.
Application in Heterogeneous Catalysis
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reuse. The thiol group of this compound is particularly well-suited for immobilizing catalytic species onto solid supports.
A highly effective strategy in heterogeneous catalysis is the immobilization of metal nanoparticles on solid supports. Thiol-functionalized materials are excellent for this purpose due to the strong affinity of sulfur for noble metals. nih.gov A notable example is the use of ultrafine platinum (Pt) nanoparticles supported on a nanosilica dendrimer that contains thiol groups (nSTDP). nih.govrsc.org
| Component | Function | Reference |
| Nanosilica (nSiO₂) | Provides a robust, high-surface-area solid support. | nih.gov |
| Dendrimer | Acts as a scaffold, prevents nanoparticle agglomeration, and increases surface active sites. | nih.govresearchgate.net |
| Thiol Groups (-SH) | Covalently anchor and stabilize the metal nanoparticles on the support. | nih.govnih.gov |
| Platinum Nanoparticles (Pt) | Serve as the active catalytic sites for the chemical transformation. | nih.govrsc.orgresearchgate.net |
This table outlines the components and their functions in a thiol-dendrimer supported nanoparticle catalyst system.
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is critical for sustainable and cost-effective chemical processes. Catalysts built using benzimidazole-thiol linkers exhibit excellent stability and reusability.
For example, the platinum nanoparticle catalyst supported on a thiol-decorated dendrimer (Pt_np_@nSTDP) was successfully recovered and reused for five consecutive cycles in the synthesis of benzimidazoles without a significant decrease in its catalytic activity. nih.govrsc.org This high level of stability is attributed to the strong coordination between the thiol groups and the platinum nanoparticles, which minimizes metal leaching during the reaction. nih.gov Similar high stability and reusability have been reported for other heterogeneous catalysts used for benzimidazole synthesis, with some systems being recycled up to eight times. doi.org The use of Schiff bases derived from benzimidazole on reusable nanocatalysts has also demonstrated high efficiency over multiple cycles. tandfonline.com
| Catalyst Cycle | Product Yield (%) for Pt_np@nSTDP |
| 1st Use | ~98% |
| 2nd Use | ~98% |
| 3rd Use | ~97% |
| 4th Use | ~96% |
| 5th Use | ~95% |
Data adapted from studies on the reusability of Pt nanoparticles on thiol-dendrimer supports for benzimidazole synthesis. nih.govrsc.org
Understanding the catalytic mechanism is key to optimizing reaction conditions and designing better catalysts. For the synthesis of benzimidazoles using the aforementioned Pt nanoparticle catalyst, a plausible mechanism has been proposed. researchgate.net
The reaction, which transforms benzyl (B1604629) alcohol derivatives and 1,2-phenylenediamine into benzimidazoles, is thought to proceed via the following steps on the surface of the platinum nanoparticles: nih.govresearchgate.net
Oxidation of Alcohol: The benzyl alcohol is first oxidized on the platinum surface to the corresponding aldehyde.
Imine Formation: The aldehyde then reacts with one of the amino groups of 1,2-phenylenediamine to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group of the intermediate attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole derivative.
Aromatization: The final step involves the oxidative dehydrogenation of the dihydrobenzimidazole on the platinum surface to yield the aromatic benzimidazole product, regenerating the active catalyst for the next cycle.
This mechanism highlights the role of the platinum nanoparticles as active sites for the oxidation and dehydrogenation steps. The thiol linker, in this case, primarily serves to immobilize and stabilize these active sites, ensuring the catalyst's longevity and efficiency. nih.gov
Enzyme Mimicry and Biocatalysis-Inspired Systems (e.g., Carbonic Anhydrase mimics)
The design of synthetic molecules that replicate the function of enzymes is a significant area of chemical research. Metal complexes of benzimidazole-containing ligands have been extensively studied as mimics of zinc-containing enzymes, most notably carbonic anhydrase. rsc.orgfao.orgresearchgate.net The active site of carbonic anhydrase features a zinc ion coordinated to three histidine residues and a water molecule. rsc.org The benzimidazole moiety of this compound can mimic the coordinating role of the imidazole (B134444) groups of these histidine residues. researchgate.net
Zinc complexes of benzimidazole-based ligands have been shown to catalyze the hydration of carbon dioxide, a key reaction of carbonic anhydrase. fao.orgosti.gov The mechanism involves the coordination of a water molecule to the zinc center, which lowers its pKa, facilitating the formation of a zinc-bound hydroxide (B78521) species. rsc.orgnih.gov This nucleophilic hydroxide then attacks a carbon dioxide molecule. The presence of the thiol group in this compound could potentially influence the catalytic activity of its metal complexes by modulating the electronic environment of the metal center or by participating directly in the catalytic cycle.
Research on related zinc complexes with tripodal benzimidazole ligands has provided insight into the structural and functional aspects of carbonic anhydrase mimicry. fao.orgresearchgate.net These studies have demonstrated the formation of active zinc-aqua and zinc-hydroxo species that are crucial for catalytic activity. fao.orgresearchgate.net
While specific catalytic data for this compound in this context is not extensively documented, the principles established with analogous systems suggest its potential. The table below summarizes representative findings for a related benzimidazole-based zinc complex acting as a carbonic anhydrase mimic.
| Complex | Substrate | Catalytic Activity | Reference |
| L¹Zn–OH₂₂ (where L¹ is tris(2-benzimidazolylmethyl)amine) | CO₂ | Successful hydration to bicarbonate | fao.org |
It is hypothesized that a zinc complex of this compound would exhibit similar catalytic behavior, with the thiol group potentially influencing the stability and reactivity of the complex.
Enantioselective Catalysis (e.g., Addition of Alkyl Thiols)
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.gov Chiral benzimidazole derivatives have emerged as a versatile class of ligands for a variety of enantioselective transformations. researchgate.netclockss.org These ligands, when complexed with a transition metal, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govmdpi.com
While the direct application of this compound in the enantioselective addition of alkyl thiols is not widely reported, the broader success of chiral benzimidazole-containing ligands in asymmetric catalysis provides a strong foundation for its potential in this area. researchgate.netclockss.org For instance, chiral N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have been successfully employed in copper-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities. clockss.org
The synthesis of a chiral variant of this compound, for example by introducing a stereocenter in the propane chain or by derivatizing the benzimidazole ring with a chiral auxiliary, could yield a valuable ligand for enantioselective catalysis. The combination of the "soft" thiol donor and the "harder" benzimidazole nitrogen donors could allow for effective coordination to a range of transition metals used in catalysis.
The enantioselective conjugate addition of thiols to prochiral α,β-unsaturated compounds is a powerful method for the synthesis of chiral sulfides. The data in the table below illustrates the effectiveness of a related chiral ligand system in a similar type of asymmetric transformation.
| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(acac)₂ / (R,R; S,S)-L1* | Asymmetric allylic alkylation | 91 | 83 | clockss.org |
*L1 is a bis(hydroxyamide)-functionalized benzimidazolium salt.
This data underscores the potential of chiral benzimidazole-based ligands to induce high levels of stereocontrol. A chiral metal complex of this compound could foreseeably be applied to the enantioselective addition of alkyl thiols to various acceptors, contributing to the synthesis of valuable chiral building blocks.
Supramolecular Chemistry and Self Assembly of 3 1h Benzimidazol 2 Yl Propane 1 Thiol
Hydrogen Bonding Interactions and Network Formation
Hydrogen bonding is a primary driving force in the self-assembly of benzimidazole-containing molecules. The benzimidazole (B57391) moiety possesses both hydrogen bond donors (the N-H group) and acceptors (the imine nitrogen atom), facilitating the formation of robust and directional intermolecular connections. In the case of 3-(1H-Benzimidazol-2-yl)propane-1-thiol, the terminal thiol (-SH) group introduces an additional potential hydrogen bond donor.
A detailed analysis of a co-crystal of 1,3-bis(benzimidazol-2-yl)propane (L) with gallic acid (HGal) illustrates the importance of these interactions. The arrangement of the components in the crystal is primarily driven by hydrogen bonds rather than other non-covalent forces vulcanchem.comrsc.org.
| Hydrogen Bond Type | Role in Supramolecular Assembly | Reference |
| N-H···O | Links benzimidazole units to co-formers, creating extended chains or discrete motifs. | vulcanchem.comrsc.org |
| O-H···N | Facilitates the connection of acidic co-formers to the benzimidazole nitrogen. | vulcanchem.comrsc.org |
| O-H···O | Forms connections between co-former molecules, stabilizing the overall network. | vulcanchem.comrsc.org |
These interactions generate well-defined patterns in the crystal structure, leading to the formation of higher-order assemblies.
π-π Stacking Interactions in Molecular Assemblies
The planar aromatic system of the benzimidazole core in this compound is conducive to π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, contribute significantly to the stabilization of molecular assemblies and play a crucial role in the formation of ordered structures.
In the crystal structure of a salt of 1,3-bis(1H-benzimidazol-2-yl)propane with a gallate anion, efficient π-π interactions are observed between the benzimidazole moieties of adjacent cations. These interactions lead to the formation of herringbone layers within the crystal. The separation distance and slippage of the stacked rings are key parameters that define the strength and geometry of these interactions. For instance, in one such structure, the separation for π-stacked benzimidazole rings was found to be 3.6070 Å with a slippage of 0.644 Å.
The conformation of the flexible propane (B168953) linker can influence the efficiency of π-π stacking. A more linear, trans conformation of the propyl chain can facilitate the parallel arrangement of the benzimidazole rings, promoting stronger stacking interactions. Conversely, a bent, gauche conformation may hinder optimal stacking.
| Interaction Parameter | Observed Value in an Analogue System | Significance | Reference |
| π-π Separation Distance | 3.6070 (8) Å | Indicates the proximity of the interacting aromatic rings. | vulcanchem.com |
| Ring Slippage | 0.644 Å | Describes the offset between the centers of the stacked rings. | vulcanchem.com |
Co-crystallization Phenomena with Organic and Inorganic Co-formers
Co-crystallization is a powerful technique for modifying the physicochemical properties of a compound by incorporating a second component, or co-former, into the crystal lattice. For this compound, the benzimidazole group provides sites for hydrogen bonding with a variety of organic and inorganic co-formers.
The ability of the related compound, 1,3-bis(benzimidazol-2-yl)propane, to form co-crystals has been demonstrated with gallic acid. In this instance, a salt is formed and co-crystallizes with a neutral molecule of the benzimidazole compound, leading to a complex structure that also includes solvent molecules. The stoichiometry of the resulting co-crystal can be influenced by the crystallization conditions and the nature of the co-former.
The selection of co-formers is critical and is often guided by the principles of hydrogen bond complementarity. Carboxylic acids, phenols, and other molecules with hydrogen bond donor and acceptor groups are common candidates for co-crystallization with benzimidazoles. The thiol group in this compound could also participate in interactions with co-formers, potentially leading to novel co-crystal structures with unique properties.
| Co-former | Interaction Type | Resulting Structure | Reference |
| Gallic Acid | Hydrogen Bonding, Salt Formation | A salt co-crystallized with a neutral molecule, forming cylindrical tunnels. | vulcanchem.comrsc.org |
| Ethyl Acetate (solvent) | Solvent Inclusion | Fills voids within the co-crystal lattice. | vulcanchem.comrsc.org |
The study of co-crystallization provides a pathway to new materials with tailored properties, and this compound is a promising candidate for such investigations.
Formation of Ordered Structures and Liquid Crystals
The interplay of directional hydrogen bonds and π-π stacking interactions can lead to the formation of highly ordered structures, including liquid crystalline phases, in molecules like this compound. The combination of a rigid aromatic core (benzimidazole) and a flexible aliphatic chain (propane-1-thiol) is a common molecular design for liquid crystals.
In the solid state, the self-assembly of the analogue 1,3-bis(1H-benzimidazol-2-yl)propane leads to the formation of well-defined supramolecular structures. For example, its co-crystal with gallic acid forms cylindrical tunnels that are parallel to a crystallographic axis vulcanchem.com. Another crystalline form, a hydrated salt with gallate, exhibits a layered structure with alternating cationic and anionic/water planes mdpi.com.
Design Principles for Supramolecular Coordination Polymers
The benzimidazole moiety of this compound is an excellent ligand for the construction of supramolecular coordination polymers. The nitrogen atoms of the imidazole (B134444) ring can coordinate to metal ions, while the flexible propane linker allows for the formation of diverse network topologies. The terminal thiol group can also participate in coordination, making the molecule a potentially versatile building block for coordination chemistry.
The design of supramolecular coordination polymers involves the careful selection of metal ions and organic ligands to achieve a desired structure and functionality. Aromatic carboxylic acids are often used as co-ligands in these systems, as they can bridge metal centers and participate in hydrogen bonding and π-π stacking interactions.
Key design principles include:
Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion will dictate the connectivity of the network.
Ligand Flexibility: The conformational freedom of the propane linker in this compound allows it to adopt different orientations to accommodate the coordination requirements of the metal center.
Non-covalent Interactions: Hydrogen bonding and π-π stacking between the ligands can stabilize the coordination polymer and lead to the formation of higher-dimensional networks.
By systematically varying the metal ion and co-ligands, a wide range of coordination polymers with interesting structural and physical properties, such as photoluminescence, can be synthesized.
Hydrophobic Interactions in Higher-Order Structures
Hydrophobic interactions, which arise from the tendency of nonpolar groups to aggregate in an aqueous environment, can also play a role in the self-assembly of this compound. The benzene (B151609) ring of the benzimidazole core and the propane chain are hydrophobic in nature.
In the co-crystal of 1,3-bis(benzimidazol-2-yl)propane with gallic acid, the hydrophobic benzene rings are observed to point towards the inside of the cylindrical supramolecular structures vulcanchem.com. This arrangement creates a hydrophobic interior and a more hydrophilic exterior, which is a common feature in self-assembled systems in polar solvents.
While hydrophobic interactions are generally considered to be non-directional and weaker than hydrogen bonds or π-π stacking, they can be a significant driving force for the formation of higher-order structures, particularly for larger aggregates or in aqueous media. The interplay between the hydrophilic (N-H, thiol) and hydrophobic parts of this compound will be a key determinant of its self-assembly behavior in different solvent environments.
Emerging Research Perspectives and Future Directions
Rational Design Principles for Novel Benzimidazole-Thiol Hybrids
The design of new benzimidazole-thiol hybrids is increasingly guided by rational design principles aimed at enhancing their biological activity and material properties. A primary strategy involves molecular hybridization, where the core benzimidazole-thiol structure is combined with other known pharmacophores to create a single molecule with potentially synergistic or additive effects. researchgate.netnih.gov For instance, researchers have designed hybrids incorporating moieties from antifungal agents like fluconazole, with the goal of broadening the antimicrobial spectrum and overcoming drug resistance. nih.gov
Another key principle is the strategic modification of the linker between the benzimidazole (B57391) ring and the thiol group. The three-carbon propane (B168953) linker in 3-(1H-Benzimidazol-2-yl)propane-1-thiol provides conformational flexibility, which can be crucial for binding to biological targets. vulcanchem.com Design strategies explore varying the length and rigidity of this linker to optimize interactions. researchgate.net For example, introducing steric hindrance into the linker can influence the coordination geometry of metal complexes derived from these ligands. researchgate.net
Structure-Activity Relationship (SAR) studies form the bedrock of rational design. By systematically altering substituents on the benzimidazole ring, researchers can fine-tune the electronic and lipophilic properties of the molecule to enhance its desired activity. nih.gov The integration of pyrazole (B372694) and benzimidazole motifs is one such approach that has yielded compounds with significant anti-inflammatory and anticancer activities. acs.orgnih.gov These design efforts are often aimed at creating compounds that can interact with specific biological targets, such as enzymes or protein receptors. nih.govnih.gov
Table 1: Design Strategies for Benzimidazole-Thiol Hybrids
| Design Strategy | Principle | Desired Outcome | Reference Example |
|---|---|---|---|
| Molecular Hybridization | Combining the benzimidazole-thiol scaffold with other bioactive pharmacophores (e.g., oxadiazole, triazole, thiazole). | Synergistic activity, broader spectrum of action, overcoming resistance. | Benzimidazole-thiazole hybrids for anti-inflammatory activity. nih.gov |
| Linker Modification | Altering the length, rigidity, and steric bulk of the propane-thiol chain. | Optimized binding affinity and selectivity for target receptors or metal ions. | Introducing steric hindrance to control coordination geometry. researchgate.net |
| Structural Rigidification | Fusing or cyclizing parts of the molecule to reduce conformational flexibility. | Enhanced binding to specific targets by locking in an active conformation. | Benzimidazole bearing oxadiazole and triazole moieties. nih.gov |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties. | Improved pharmacokinetic properties or target interaction. | Using benzimidazole as a bioisostere for purines. nih.gov |
Exploration of Novel Synthetic Pathways
The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient, versatile, and environmentally friendly methods.
The most probable synthetic route to this compound involves the alkylation of a benzimidazole-2-thione precursor. vulcanchem.com This common method typically starts with the reaction of o-phenylenediamine (B120857) with carbon disulfide to form 1H-benzo[d]imidazole-2(3H)-thione. nih.govresearchgate.net This intermediate is then reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane (B140262), in the presence of a base like triethylamine (B128534), to introduce the propanethiol side chain. vulcanchem.com
Researchers are continuously exploring variations of this fundamental pathway. Multi-step reaction procedures are common, allowing for the synthesis of complex, multifunctional benzimidazoles. nih.govnih.gov For example, a synthetic sequence might involve the initial formation of the benzimidazole ring, followed by nitration, reduction to an amine, and subsequent reaction with aldehydes to form Schiff bases. nih.gov
Recent advancements focus on one-pot synthesis methodologies and the use of novel catalysts to streamline the process. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com Heterogeneous catalysts, including various nanoparticles, are also being employed to facilitate the synthesis of benzimidazole derivatives under milder and more sustainable conditions. researchgate.netdntb.gov.ua
Table 2: Common Synthetic Reactions for Benzimidazole-Thiol Derivatives
| Reaction Type | Description | Starting Materials | Key Reagents |
|---|---|---|---|
| Condensation/Cyclization | Formation of the core benzimidazole ring. | o-phenylenediamine, carbon disulfide or carboxylic acids. | Potassium hydroxide (B78521), acetic acid, elemental sulfur. nih.govnih.gov |
| S-Alkylation | Introduction of an alkyl chain onto the sulfur atom of benzimidazole-2-thione. | 1H-benzo[d]imidazole-2(3H)-thione, alkyl halides. | Base (e.g., triethylamine, potassium carbonate), acetone. vulcanchem.comnih.gov |
| Schiff Base Formation | Reaction of an amino-benzimidazole with an aldehyde or ketone. | Amino-functionalized benzimidazole, aromatic aldehydes. | Glacial acetic acid. uobaghdad.edu.iq |
| Click Chemistry | Efficient and specific reactions, such as triazole formation. | Azide-functionalized benzimidazole, alkynes. | Copper catalyst. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | o-phenylenediamine, various acids/aldehydes. | Ethanol (B145695). mdpi.com |
Advanced Characterization Techniques for Complex Structures
The definitive identification and structural elucidation of novel compounds like this compound and its complex derivatives rely on a suite of advanced spectroscopic and analytical techniques. These methods are crucial for confirming the successful synthesis and purity of the target molecules. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.govnih.gov In ¹H-NMR spectra of benzimidazole-thiol derivatives, characteristic signals include the NH proton of the benzimidazole ring (often a broad singlet at a high chemical shift, e.g., δ 12-13 ppm), aromatic protons (δ 7.0–7.5 ppm), and the protons of the alkyl chain. vulcanchem.comnih.gov The thiol proton (-SH) typically appears as a singlet at a lower chemical shift. vulcanchem.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. uobaghdad.edu.iq Key vibrational bands for these compounds include the N-H stretch of the benzimidazole, C=N and C=C stretching vibrations from the aromatic rings, and a characteristic S-H stretch for the thiol group, typically found in the 2550–2600 cm⁻¹ region. vulcanchem.comnih.gov
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govnih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. nih.govresearchgate.net This technique has been vital in confirming the molecular structures of various benzimidazole-thione derivatives and their metal complexes. nih.govrsc.org
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound, providing further verification of the proposed chemical formula. nih.govnih.gov
These characterization methods, when used in combination, provide a comprehensive and unambiguous confirmation of the chemical structures of newly synthesized benzimidazole-thiol hybrids. uobaghdad.edu.iq
Expanding Computational Modeling Applications
Computational modeling has become an integral part of modern chemical research, offering powerful tools to predict and understand the behavior of molecules like this compound. These in silico methods accelerate the design and discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.govdovepress.com
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to the active site of a biological target, such as an enzyme or receptor. mdpi.commdpi.com For example, studies have used docking to screen benzimidazole derivatives against various therapeutic targets, including those involved in diabetes and fungal infections. nih.govmdpi.com These simulations help in understanding the key interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex, providing insights for rational drug design. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. nih.gov For benzimidazole-thiol hybrids, MD simulations can be used to study their conformational flexibility, the stability of their complexes with biological targets, and their interactions with solvent molecules. rsc.org This information is crucial for understanding the mechanism of action and for designing molecules with improved binding and pharmacokinetic properties.
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.govrsc.org DFT can predict parameters such as bond energies, charge distributions, and molecular orbitals, which are fundamental to understanding the chemical behavior and potential applications of the molecules, including their coordination and catalytic properties. rsc.org
Table 3: Applications of Computational Modeling for Benzimidazole-Thiol Research
| Computational Technique | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predict ligand-protein binding modes and affinities. | Identification of key binding interactions (hydrogen bonds, hydrophobic contacts); prioritization of compounds for synthesis. nih.govmdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Assessment of binding stability, conformational changes, and solvent effects. nih.govrsc.org |
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Prediction of molecular geometry, reactivity, spectroscopic data, and electronic properties of metal complexes. rsc.org |
| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early assessment of drug-likeness and potential pharmacokinetic issues. rsc.org |
Development of Novel Coordination Architectures
The benzimidazole and thiol groups in this compound make it an excellent ligand for coordinating with metal ions. The development of novel coordination architectures using this and related ligands is a burgeoning area of research, driven by the potential applications of the resulting metal complexes in catalysis, materials science, and bioinorganic chemistry. rsc.orgnih.govnih.gov
Benzimidazole-thiolate ligands can coordinate to metal centers in various modes. The sulfur atom of the thiol group and the nitrogen atom of the imidazole (B134444) ring can act as donor atoms, allowing the ligand to function in a bidentate chelating fashion, forming stable ring structures with the metal ion. rsc.orgacs.org The propane linker provides flexibility, enabling the ligand to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.govacs.org
Researchers have synthesized a variety of metal complexes with benzimidazole-thiol derivatives, involving metals such as rhodium, iron, cobalt, ruthenium, zinc, and mercury. rsc.orgacs.orgresearchgate.netmdpi.com The resulting coordination geometries can be diverse, including distorted T-shaped, seesaw-shaped, and octahedral arrangements, depending on the metal ion, the specific ligand structure, and the presence of other co-ligands. acs.orgresearchgate.netresearchgate.net
The study of these coordination compounds includes detailed structural characterization by X-ray crystallography and investigation of their electronic and redox properties through techniques like UV-vis spectroscopy and electrochemistry. rsc.org For example, diiron and dicobalt complexes featuring benzimidazol-2-ylmethanethiol (a related ligand) have been shown to possess two ligands in a syn configuration, bridged to the metal centers through both sulfur and nitrogen atoms. rsc.org The design of these architectures is crucial, as the structure of the complex dictates its properties and potential function. mdpi.comnih.gov
New Horizons in Catalytic Efficiency and Selectivity
The unique electronic and structural features of this compound and its metal complexes make them attractive candidates for applications in catalysis. Research in this area aims to develop highly efficient and selective catalysts for a range of organic transformations.
Thiolate-bridged bimetallic complexes, in particular, have garnered significant attention as they can model the active sites of various metalloenzymes and have potential applications in bioinspired catalysis. researchgate.netrsc.org The presence of two metal centers in close proximity, mediated by the bridging ligands, can facilitate cooperative catalytic cycles, leading to enhanced reactivity.
The benzimidazole moiety itself can play a role in catalysis. For instance, benzimidazolium salts, derived from benzimidazoles, are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts used in cross-coupling reactions. dntb.gov.ua Furthermore, functionalized polymers and nanoparticles incorporating benzimidazole-thiol groups are being explored as reusable heterogeneous catalysts. dntb.gov.uarsc.org For example, a catalyst consisting of 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles has been shown to be effective in the synthesis of tetrazole derivatives. rsc.org
Future research will likely focus on fine-tuning the ligand structure and the choice of metal to optimize catalytic performance. This includes designing ligands that can enforce specific coordination geometries around the metal center to enhance selectivity for a particular product. The ultimate goal is to create robust, reusable, and highly active catalysts for important chemical processes, from the synthesis of fine chemicals and pharmaceuticals to applications in materials science. researchgate.netdntb.gov.ua
Q & A
Q. What are the established synthetic routes for 3-(1H-Benzimidazol-2-yl)propane-1-thiol, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the benzimidazole core. A common approach is nucleophilic substitution or condensation reactions. For example, in analogous compounds, 3-(1H-Benzimidazol-2-yl)propan-1-ol is synthesized via refluxing benzimidazole derivatives with halogenated alcohols under basic conditions (e.g., KOH/ethanol) . Critical parameters include:
- Reaction Time : Prolonged reflux (4–6 hours) ensures complete conversion.
- Catalysts : Use of bases like NaOH or KOH to deprotonate intermediates.
- Purification : Recrystallization from acetone or ethanol to isolate the product .
For thiol derivatives, substituting the hydroxyl group with a thiol moiety via thiourea intermediates or thiolation reagents (e.g., Lawesson’s reagent) is recommended, with inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the benzimidazole proton (δ 8.1–8.3 ppm) and thiol proton (δ 1.5–2.0 ppm, if unoxidized) .
- FT-IR : Identify S-H stretches (~2550 cm⁻¹) and benzimidazole C=N stretches (~1600 cm⁻¹) .
- Crystallography :
- X-ray Diffraction (XRD) : Resolve the molecular packing and hydrogen-bonding networks. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 38.5580 Å, b = 13.2052 Å are common in benzimidazole derivatives .
- SHELX Refinement : Use SHELXL for structure validation, focusing on R-factor convergence (<0.05) and thermal displacement parameters .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for derivatives of this compound?
- Methodological Answer :
- Software Cross-Validation : Compare SHELX-refined structures with density functional theory (DFT)-optimized geometries. Adjust torsional angles in computational models to match experimental bond lengths (e.g., C-S bond ~1.81 Å) .
- Hydrogen Bonding Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to validate intermolecular interactions. For example, benzimidazole N-H···S hydrogen bonds may stabilize crystal packing .
- Data Reproducibility : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to assess structural consistency .
Q. What strategies optimize reaction conditions for low-yielding syntheses of this compound derivatives?
- Methodological Answer :
- Parameter Screening :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiol intermediates .
- Catalyst Screening : Evaluate Pd/C or CuI for cross-coupling reactions involving thiol groups .
- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or H₂S, reducing side reactions .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity in derivatives?
- Methodological Answer :
- Core Modifications :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole 5-position to enhance π-π stacking with biological targets .
- Side-Chain Functionalization : Replace the propane-thiol chain with ethanethiol or aromatic thioethers to improve lipophilicity .
- Validation :
- In Vitro Assays : Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using microplate spectrophotometry .
- Molecular Docking : Use AutoDock Vina to predict binding affinities, focusing on hydrogen bonds between the thiol group and active-site residues (e.g., Tyr158) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting hydrogen-bonding patterns in crystallographic studies of this compound?
- Methodological Answer :
- Contextual Factors :
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may exhibit alternate H-bond networks. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Solvent Effects : Crystallization solvents (e.g., DMF vs. ethanol) can template distinct packing arrangements. Repeat crystallizations in multiple solvents .
- Advanced Tools :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···H vs. N···H interactions) to resolve ambiguities .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) can clarify weak H-bonds missed in lab-source XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
